
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dihydroxypropoxy group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. This intermediate is then reacted with a dihydroxypropoxy compound under controlled conditions to form the desired product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine-2,4-dione derivatives and dichlorophenyl-containing molecules. Examples include:
- 3-(2,4-Dichlorophenyl)propionic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
What sets 3-(2-(2,4-Dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl)imidazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16Cl2N2O5 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropoxy)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O5/c15-8-1-2-10(11(16)3-8)12(23-7-9(20)6-19)5-18-13(21)4-17-14(18)22/h1-3,9,12,19-20H,4-7H2,(H,17,22) |
InChI Key |
SPULEQRPBJYQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)

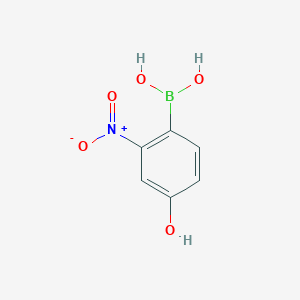
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
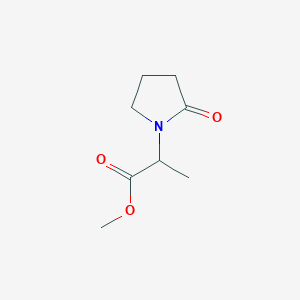
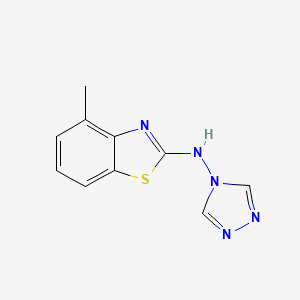
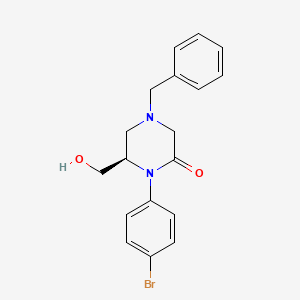



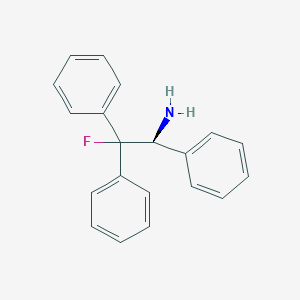
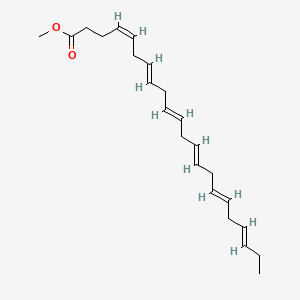
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
